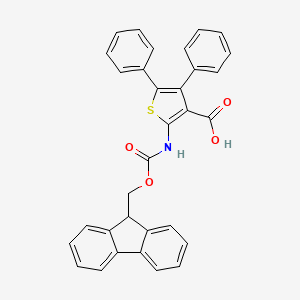

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid

Beschreibung

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is a specialized amino acid derivative featuring a thiophene core substituted with an Fmoc-protected amine group at position 2, carboxylic acid at position 3, and phenyl groups at positions 4 and 5. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The diphenyl-thiophene scaffold confers rigidity and π-electron density, which may enhance interactions with aromatic systems in drug delivery or materials science applications . This compound is commercially available in high purity (97%) and multiple packaging sizes (250 mg to 10 g), indicating its utility in research and industrial settings .

Eigenschaften

Molekularformel |

C32H23NO4S |

|---|---|

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-diphenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C32H23NO4S/c34-31(35)28-27(20-11-3-1-4-12-20)29(21-13-5-2-6-14-21)38-30(28)33-32(36)37-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26H,19H2,(H,33,36)(H,34,35) |

InChI-Schlüssel |

LZJMTCMRNVGYSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode beinhaltet die Reaktion von Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) mit einem Aminosäurederivat, gefolgt von Cyclisierung und Funktionalisierung, um die Thiophen- und Phenylgruppen einzuführen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die Techniken der Festphasenpeptidsynthese (SPPS) beinhalten, die eine effiziente und skalierbare Produktion von Fmoc-geschützten Aminosäuren und deren Derivaten ermöglichen . Diese Methoden verwenden typischerweise automatisierte Synthesizer und optimierte Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Fmoc-Amino)-4,5-Diphenylthiophen-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Fmoc-Gruppe kann unter basischen Bedingungen mit Piperidin oder anderen Basen entfernt werden.

Substitution: Die Phenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄, OsO₄

Reduktion: Piperidin, Natriumborhydrid (NaBH₄)

Substitution: Elektrophile wie Brom (Br₂) oder Chlor (Cl₂)

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Thiophenrings zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion der Fmoc-Gruppe das freie Amin ergibt .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid and its derivatives as cytostatic agents. Research indicates that these compounds exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives of 2-aminothiophene-3-carboxylic acid have shown significant efficacy against T-cell lymphomas and prostate cancer cells, with lower cytostatic concentrations compared to non-tumorigenic cells .

Key Findings:

- Selectivity: The compound demonstrates preferential suppression of protein synthesis over DNA or RNA synthesis, leading to apoptosis in cancer cells .

- Mechanism of Action: The mechanism involves cell cycle arrest at the G1 phase and induction of apoptosis, making it a promising candidate for further exploration in cancer therapy.

Case Studies in Anticancer Research

Peptide Synthesis Applications

The compound serves as a valuable building block in solid-phase peptide synthesis due to its Fmoc protection group, which allows for the selective deprotection of amines during synthesis. This property is critical for constructing complex peptide structures with specific functionalities.

Synthesis Techniques

Solid-phase peptide synthesis (SPPS) utilizing this compound involves:

- Fmoc Deprotection: The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing the amine to participate in coupling reactions.

- Coupling Reactions: The amino acid can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DIC to form peptide bonds.

Example Application:

Recent research successfully incorporated this compound into a decapeptide sequence, demonstrating its compatibility with standard peptide synthesis protocols .

Wirkmechanismus

The mechanism of action of 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is primarily related to its ability to interact with biological molecules through hydrophobic and π-π interactions. The Fmoc group enhances the compound’s hydrophobicity and aromaticity, promoting self-assembly and interaction with target molecules. These interactions can influence the structure and function of proteins and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural distinctions between 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid and analogous thiophene derivatives:

Key Observations :

- The target compound’s carboxylic acid group distinguishes it from ester or amide derivatives, enabling direct conjugation in peptide synthesis or coordination chemistry.

- Diphenyl substituents enhance π-π stacking efficiency compared to methyl or saturated analogs, making it advantageous for non-covalent functionalization of carbon nanotubes (SWNTs) .

- Saturation in dihydro- or tetrahydro-thiophenes (e.g., ) reduces aromaticity, altering electronic properties and biological activity.

Physicochemical and Pharmacokinetic Properties

*Estimated based on molecular formula (C₃₄H₂₅NO₄S).

Key Differences :

- The diphenyl-thiophene core likely increases molecular weight and lipophilicity compared to linear Fmoc-amino acids (e.g., ), reducing aqueous solubility but improving membrane permeability in drug delivery.

- Carboxylic acid functionality offers direct reactivity for amide bond formation, unlike ester derivatives requiring hydrolysis .

Biologische Aktivität

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug design and development. The Fmoc (9-fluorenylmethyloxycarbonyl) group is often used in peptide synthesis and can influence the biological activity of amino acids and their derivatives. This article reviews the biological activities associated with this compound, including its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H20N2O2S

- Molecular Weight : 396.48 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its role as an inhibitor in enzymatic processes and its potential neuroprotective effects.

1. Inhibition of Cholinesterases

Research has shown that Fmoc-amino acids can act as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The study by Gonzalez et al. (2016) demonstrated that analogs of amino acids bearing the Fmoc group exhibited significant inhibition of BChE activity, suggesting that modifications on the amino acid side chains could enhance binding affinity and specificity towards BChE .

2. Anticancer Properties

The compound has also been evaluated for its anticancer properties. In a study involving various derivatives of thiophene-based compounds, it was found that certain structural modifications led to enhanced antiproliferative activity against cancer cell lines. The presence of the diphenylthiophene moiety was crucial for this activity, indicating that such compounds may serve as lead structures for developing new anticancer agents .

Case Studies and Research Findings

| Study | Compound | Findings |

|---|---|---|

| Gonzalez et al. (2016) | Fmoc-amino acids | Identified as selective inhibitors of BChE; modifications improved inhibition constants significantly. |

| Anticancer Activity Study | Thiophene derivatives | Certain compounds demonstrated high antiproliferative effects against cancer cell lines; structural characteristics were key to efficacy. |

The mechanisms underlying the biological activities of this compound involve:

- Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes like BChE, effectively reducing enzyme activity.

- Structural Interactions : The Fmoc group and the thiophene ring contribute to favorable interactions with enzyme active sites, enhancing binding affinity.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly:

- Optimization of Inhibitory Activity : Investigating various structural modifications to enhance selectivity and potency against specific targets.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.

Q & A

Q. What are the recommended methods for synthesizing 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid?

Synthesis typically involves solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during iterative coupling cycles. Activation of the carboxylic acid group with coupling reagents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) ensures efficient amide bond formation . The thiophene and diphenyl substituents may require tailored solvent systems (e.g., DMF or DMSO) to enhance solubility during reactions .

Q. How is the compound characterized for purity and structural confirmation?

Analytical techniques include:

- Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity, using gradients of acetonitrile/water with 0.1% TFA .

- Mass spectrometry (MS) for molecular weight verification (expected [M+H]+ for C₃₄H₂₆N₂O₄S: ~559.16 g/mol).

- ¹H/¹³C NMR to confirm substitution patterns, particularly the aromatic protons of the diphenyl and thiophene moieties .

Q. What are the standard storage conditions for this compound?

Store desiccated at –20°C in amber vials to prevent Fmoc group cleavage via moisture or light exposure. Purity (>97%) is critical for reproducibility in peptide synthesis, as noted in supplier catalogs .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into peptide chains?

The bulky diphenyl-thiophene scaffold may sterically hinder coupling. Strategies include:

- Using double coupling protocols with excess activated Fmoc-amino acid (4–6 eq) and extended reaction times (1–2 hours) .

- Employing microwave-assisted synthesis to enhance reaction kinetics.

- Screening alternative coupling reagents (e.g., COMU or PyBOP) to improve yields in sterically demanding environments .

Q. How to address unexpected by-products during synthesis (e.g., premature Fmoc deprotection or oxidation)?

- Premature deprotection : Monitor piperidine concentration (20% v/v in DMF) and exposure time during SPPS cycles. Overly basic conditions or prolonged deprotection can degrade sensitive scaffolds .

- Oxidation of thiophene : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., TCEP) to prevent sulfur oxidation. Confirm stability via LC-MS post-synthesis .

Q. What are the applications of this compound in bioconjugation or PROTAC design?

The carboxylic acid group enables covalent attachment to amines (e.g., lysine residues or PEG linkers), while the Fmoc-protected amine allows sequential peptide elongation. It is structurally analogous to PROTAC linker components like [2-[[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid], which bridge target-binding and E3 ligase-recruiting moieties .

Q. How does the lipophilicity of this compound influence its use in cellular assays?

The diphenyl-thiophene core increases logP (~5–6), potentially reducing aqueous solubility. Mitigation strategies:

- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt.

- PEGylation : Introduce hydrophilic PEG spacers during bioconjugation .

- Measure experimentally via reversed-phase HPLC log k values to correlate with computational predictions .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported vs. observed molecular weights?

Q. Why might solubility vary between batches despite identical reported purity?

- Polymorphism : Crystallization conditions (e.g., solvent polarity) can alter crystal packing, affecting solubility. Use X-ray diffraction (PXRD) to assess batch consistency .

- Residual solvents : Trace DMF or DMSO from synthesis can artificially enhance solubility. Quantify via ¹H NMR or GC-MS .

Methodological Best Practices

- Scale-up synthesis : Gradually increase batch size while maintaining inert conditions to prevent thiophene oxidation.

- Cross-validation : Use orthogonal techniques (e.g., NMR + HPLC + MS) to confirm identity and purity.

- Documentation : Record coupling times, reagent equivalents, and solvent systems meticulously to troubleshoot batch-specific issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.